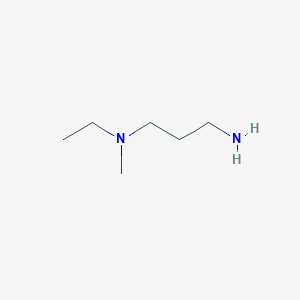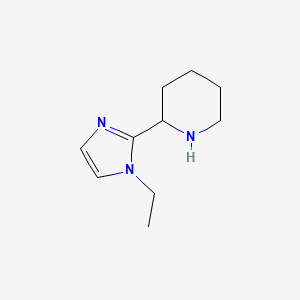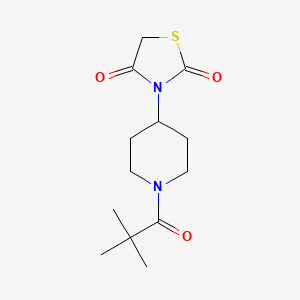![molecular formula C16H12BrN3O2S B2643758 5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 392288-45-8](/img/structure/B2643758.png)
5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide” is a chemical compound . Pyrazoles, which this compound is a derivative of, are heterocyclic chemical compounds with a natural or synthetic origin . They have a nitrogen-based hetero-aromatic ring structure and are known for their biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole nucleus, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The presence of this nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrazole derivatives are known to exhibit a wide range of biological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 406.3 g/mol . It has a complexity of 517 and a topological polar surface area of 96.3 Ų . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .
科学的研究の応用
Antiviral Activity
One study focused on the synthesis of heterocyclic compounds based on similar structures, demonstrating promising antiviral activities against the H5N1 avian influenza virus. The study highlighted the potential of these compounds in addressing viral infections, showcasing their relevance in medicinal chemistry and antiviral drug development (Flefel et al., 2012).
Antimicrobial Activity
Research into the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, starting from compounds with similar bromophenyl groups, has shown the potential for developing new antimicrobial agents. These findings are crucial for the pharmaceutical industry in the quest for new treatments against resistant microbial strains (Gad-Elkareem et al., 2011).
Synthesis of Pyrazoles and Pyrazolopyrimidines
Studies have explored the use of brominated precursors for synthesizing a range of pyrazoles and pyrazolopyrimidines, highlighting the role of these compounds in organic synthesis and the development of potential therapeutic agents. This research underscores the importance of such chemical entities in synthesizing compounds with potential biological activities (Martins et al., 2013).
Antiprotozoal Agents
Another study involved the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, starting from compounds incorporating a bromophenyl moiety, demonstrating significant antiprotozoal activities. These findings highlight the potential applications of such compounds in developing treatments for protozoal infections, contributing to the field of tropical medicine and parasitology (Ismail et al., 2004).
将来の方向性
The future directions of research on this compound and its derivatives could involve further exploration of their pharmacological properties and potential applications in medicine. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new drugs and treatments .
特性
IUPAC Name |
5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-14-7-6-13(22-14)16(21)18-15-11-8-23-9-12(11)19-20(15)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMBIBSUTRERAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Methoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)prop-2-en-1-one](/img/structure/B2643675.png)


![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2643679.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-4-carboxamide](/img/structure/B2643681.png)


![N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643689.png)


![Ethyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B2643694.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2643695.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)